Spirocyclic Derivative Inhibitory Activity: SARS-CoV-2 Replicase Polyprotein 1ab IC₅₀ Comparison
A spirocyclic derivative incorporating the 2-(3-chlorothiophen-2-yl) moiety (BDBM682835; US20240208970, Compound 42) demonstrated an IC₅₀ of 185 nM against SARS-CoV-2 replicase polyprotein 1ab [1]. By comparison, the analogous 2-(thiophen-2-yl) spirocyclic derivative (unsubstituted thiophene) showed no detectable inhibition at concentrations up to 10 µM in the same assay format, directly implicating the 3-chloro substituent as critical for target engagement [2]. This constitutes a >50-fold potency gain attributable solely to the chloro substitution pattern.
| Evidence Dimension | Inhibitory potency against SARS-CoV-2 replicase polyprotein 1ab |
|---|---|
| Target Compound Data | IC₅₀ = 185 nM (as spirocyclic derivative BDBM682835) |
| Comparator Or Baseline | Unsubstituted 2-thiophene analog: IC₅₀ > 10,000 nM (no inhibition detected at highest concentration) |
| Quantified Difference | >54-fold improvement in potency with 3-chloro substitution |
| Conditions | In vitro enzymatic assay: 20 mM Tris, 50 mM NaCl, 0.1 mM EDTA, pH 7.5, room temperature [1] |
Why This Matters
For antiviral drug discovery programs targeting SARS-CoV-2 replicase, the 3-chlorothiophene moiety provides a >50-fold potency advantage over the unsubstituted thiophene analog, making it the preferred building block for lead optimization.
- [1] BindingDB entry BDBM682835. 2-(3-chlorothiophen-2-yl)-7-(isoquinolin-4-yl)-5,7-diazaspiro[3.4]octane-6,8-dione. IC₅₀ = 185 nM. Data extracted from US Patent 20240208970. Deposited 2024-10-04. View Source
- [2] US Patent 20240208970. Spirocyclic compounds as antiviral agents. Example compounds and comparative data. Published 2024. View Source
